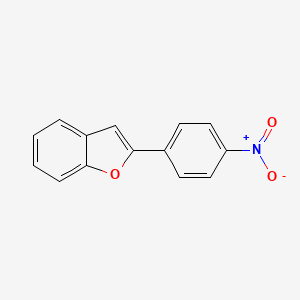
2-(4-Nitrophenyl)-1-Benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1-benzofuran: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a nitrophenyl group at the second position of the benzofuran ring imparts unique chemical and physical properties to this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Nitrophenyl)-1-benzofuran is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential antibacterial and anticancer properties. The nitrophenyl group can be modified to enhance biological activity and selectivity .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets, thereby influencing its biological activity.
Biochemical Pathways
It has been reported that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that this compound might also be metabolized through similar pathways, potentially affecting downstream cellular processes.
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
It is known that nitrophenol derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse biological effects, depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol derivatives can be affected by various parameters, including the presence of reducing agents and the properties of the catalyst . Additionally, the degradation of similar compounds can be influenced by factors such as pH, temperature, and the presence of certain microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1-benzofuran typically involves the reaction of 4-nitrobenzaldehyde with a suitable furan derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microreactors and process intensification techniques, such as Pickering emulsions, can significantly improve the reaction kinetics and product selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)-1-benzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(4-Aminophenyl)-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of benzofuran.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)-1,3-benzodioxole: Similar structure with a dioxole ring instead of a furan ring.
2-(4-Nitrophenyl)-1,4-benzoxazine: Contains an oxazine ring instead of a furan ring.
2-(4-Nitrophenyl)-1,2-benzisoxazole: Features an isoxazole ring in place of the furan ring.
Uniqueness: 2-(4-Nitrophenyl)-1-benzofuran is unique due to its specific electronic and steric properties imparted by the benzofuran ring. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFEILYGGICBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
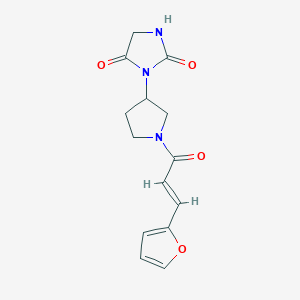
![4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2388894.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2388895.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
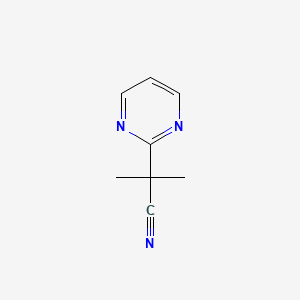
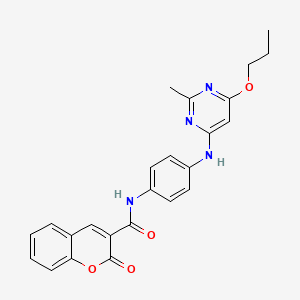

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
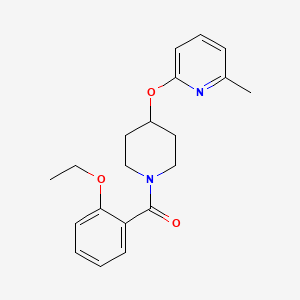
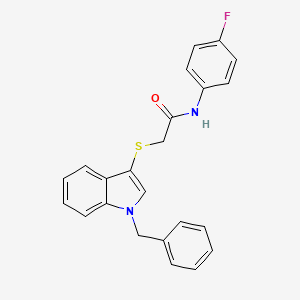
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2388916.png)
